molecular formula C10H15N3O6 B12565906 2'-Deoxy-5-(hydroperoxymethyl)cytidine CAS No. 183945-25-7

2'-Deoxy-5-(hydroperoxymethyl)cytidine

Cat. No.: B12565906
CAS No.: 183945-25-7
M. Wt: 273.24 g/mol
InChI Key: LWBPLZRMBYBJGR-XLPZGREQSA-N
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Description

2'-Deoxy-5-(hydroperoxymethyl)cytidine ( 183945-25-7) is a specialized pyrimidine nucleoside derivative of significant interest in biochemical and radiobiology research. This compound is recognized as a product of ionizing radiation and serves as a critical tool for investigating oxidative damage to DNA . Its primary research value lies in modeling the mechanisms of radiation-induced mutagenesis. Studies have demonstrated that 2'-Deoxy-5-(hydroperoxymethyl)cytidine is a more potent mutagen in bacterial systems, such as Salmonella typhimurium strain TA100, compared to its decomposition products, 5-hydroxymethyl-2'-deoxyuridine and 5-formyl-2'-deoxyuridine . The genetic toxicity of this compound is attributed to its hydroperoxide moiety. The proposed mechanism of action involves the decomposition of the compound in a transition metal-ion-dependent process, leading to the generation of highly reactive hydroxyl radicals . These radicals, in turn, cause oxidative damage to neighboring bases in cellular DNA, including the formation of thymidine glycol and 8-hydroxy-2'-deoxyguanosine, which are hallmark lesions of hydroxyl radical attack . This pathway provides a valuable model for understanding the long-term genetic effects of ionizing radiation. Researchers utilize this compound to probe the complex relationship between oxidative DNA lesions, mutagenicity, and cellular repair pathways. This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

183945-25-7

Molecular Formula

C10H15N3O6

Molecular Weight

273.24 g/mol

IUPAC Name

4-amino-5-(hydroperoxymethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C10H15N3O6/c11-9-5(4-18-17)2-13(10(16)12-9)8-1-6(15)7(3-14)19-8/h2,6-8,14-15,17H,1,3-4H2,(H2,11,12,16)/t6-,7+,8+/m0/s1

InChI Key

LWBPLZRMBYBJGR-XLPZGREQSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)COO)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)COO)CO)O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis typically starts from 2'-deoxycytidine or its protected derivatives.
  • Introduction of the hydroperoxymethyl group at the 5-position is achieved via selective oxidation or functional group transformation of the 5-position substituent on the cytosine ring.
  • Protection of sugar hydroxyl groups (e.g., 3' and 5' hydroxyls) is often necessary to prevent side reactions during modification of the nucleobase.

Oxidative Functionalization at the 5-Position

  • The hydroperoxymethyl group can be introduced by oxidation of 5-(hydroxymethyl)-2'-deoxycytidine, which itself is prepared by selective hydroxymethylation at the 5-position.
  • Controlled oxidation methods, such as using mild oxidants under low temperature, are employed to convert the hydroxymethyl group to the hydroperoxymethyl group without overoxidation to aldehydes or carboxylic acids.

Catalytic Cross-Coupling Methods

  • Recent advances include the use of Suzuki-Miyaura cross-coupling reactions to modify the 5-position of 2'-deoxycytidine derivatives bearing halogen substituents (e.g., 5-iodo-2'-deoxycytidine).
  • Flow chemistry techniques have been developed to accelerate these cross-coupling reactions, reducing reaction times from hours to minutes and improving yields while minimizing by-products.
  • These methods allow the introduction of various substituents at the 5-position, which can be further transformed into hydroperoxymethyl groups through subsequent oxidation steps.

Detailed Preparation Methodology

Step Description Reagents/Conditions Yield/Notes
1 Protection of sugar hydroxyl groups Use of tert-butyldimethylsilyl chloride (TBSCl) or acetyl groups to protect 3' and 5' hydroxyls Protects sugar moiety during base modification; choice affects deprotection ease
2 Introduction of 5-(hydroxymethyl) group Hydroxymethylation of 2'-deoxycytidine at 5-position via selective electrophilic substitution Precursor to hydroperoxymethyl derivative
3 Oxidation to hydroperoxymethyl Mild oxidation using controlled oxidants (e.g., hydrogen peroxide under buffered conditions) Converts hydroxymethyl to hydroperoxymethyl without overoxidation
4 Deprotection of sugar hydroxyls Removal of protecting groups under mild acidic or basic conditions Restores free hydroxyls for biological activity or further modification
5 Purification Chromatographic techniques (e.g., column chromatography) Necessary due to sensitivity of hydroperoxide group; avoids decomposition

Research Findings and Optimization

  • Flow synthesis advantages: The use of plugged flow reactors for cross-coupling reactions on 5-halogenated nucleosides has demonstrated significant reduction in reaction time and solvent use, with improved product purity and yield.
  • Catalyst selection: Palladium-based catalysts such as SerrKap Palladacycle have been effective in Suzuki-Miyaura coupling of 5-iodo-2'-deoxycytidine with arylboronic acids, facilitating subsequent functional group transformations.
  • Protection strategy impact: Acetyl protecting groups are preferred for economic and environmental reasons, while silyl ethers allow selective deprotection of the nucleobase amino group, which can be advantageous for certain synthetic routes.
  • Oxidation control: The hydroperoxymethyl group’s reactivity necessitates careful control of oxidation conditions to prevent conversion to aldehydes or carboxylic acids, which are more stable but chemically distinct compounds.

Comparative Table of Related Cytidine Derivatives

Compound Name Modification at 5-Position Stability/Reactivity Notes
2'-Deoxycytidine None Stable Standard nucleoside base
5-Hydroxymethyl-2'-deoxycytidine Hydroxymethyl (-CH2OH) Moderately reactive Precursor to hydroperoxymethyl derivative
2'-Deoxy-5-(hydroperoxymethyl)cytidine Hydroperoxymethyl (-CH2OOH) Highly reactive, sensitive Unique oxidative stress marker
5-Methyl-2'-deoxycytidine Methyl (-CH3) More stable, less reactive Common epigenetic modification

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-5-(hydroperoxymethyl)cytidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2’-Deoxy-5-formylcytidine, while reduction can revert it to 2’-Deoxy-5-(hydroxymethyl)cytidine .

Scientific Research Applications

2’-Deoxy-5-(hydroperoxymethyl)cytidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Deoxy-5-(hydroperoxymethyl)cytidine involves its incorporation into DNA, where it can interfere with normal cellular processes. The hydroperoxymethyl group can form reactive intermediates that cause DNA strand breaks or cross-links, leading to cell death. This makes it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

5-Methyl-2'-deoxycytidine (5-mdC)

  • Structure : A methyl group at the 5-position of cytidine.
  • Function : Precursor to 5hmdC; maintains DNA methylation patterns critical for gene silencing .
  • Stability : Susceptible to oxidation by TET enzymes to form 5hmdC .
  • Applications : Used in epigenetic studies to map methylation sites. Unlike 5hmdC, it lacks utility in demethylation pathway analysis .

2'-Deoxy-5-azacytidine (Decitabine)

  • Structure : A nitrogen atom replaces carbon at the 5-position.
  • Function : Hypomethylating agent that inhibits DNA methyltransferases, reactivating tumor suppressor genes .
  • Stability : Prone to hydrolytic decomposition under acidic conditions, requiring careful formulation .
  • Applications : Clinically approved for myelodysplastic syndromes and acute myeloid leukemia. Unlike 5hmdC, it directly alters methylation rather than participating in demethylation .

2'-Deoxy-1-methylpseudocytidine

  • Structure : A pseudocytidine analog with a methyl group at the 1-position.
  • Function: Pairs with 2'-deoxyisoguanosine in synthetic genetic systems .
  • Stability : Resists acid-catalyzed depyrimidinylation, unlike 2'-deoxy-5-methylisocytidine .
  • Applications: Cost-effective alternative for oligonucleotide synthesis in diagnostics and synthetic biology .

5-Iodo-2'-deoxycytidine

  • Structure : Iodine substitution at the 5-position.
  • Function : Antiviral activity against herpes simplex virus .
  • Stability : Metabolized to 5-iodo-2'-deoxyuridine, which inhibits viral DNA polymerase .
  • Applications : Primarily a research tool for studying nucleotide metabolism and antiviral mechanisms .

2',2'-Difluorodeoxycytidine (Gemcitabine)

  • Structure : Difluoro modification at the 2'-position.
  • Function : Inhibits ribonucleotide reductase, depleting dNTP pools and halting DNA synthesis .
  • Stability : Metabolized to active diphosphate and triphosphate forms intracellularly .
  • Applications : Used clinically for pancreatic, breast, and ovarian cancers. Unlike 5hmdC, it is cytotoxic rather than epigenetic .

5-Carboxy-2'-deoxycytidine (5cadC) and 5-Formyl-2'-deoxycytidine (5fdC)

  • Structure : Oxidized derivatives of 5hmdC with carboxyl or formyl groups.
  • Function : Terminal products of TET-mediated demethylation, excised by thymine DNA glycosylase (TDG) .
  • Stability : Less stable than 5hmdC due to higher reactivity .
  • Applications : Biomarkers for advanced DNA demethylation states, with roles in gene regulation .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Key Modification Primary Function Stability Considerations
5hmdC C₁₀H₁₅N₃O₅ 257.25 g/mol 5-hydroxymethyl Epigenetic demethylation intermediate Stable in neutral pH
5-mdC C₁₀H₁₅N₃O₄ 241.24 g/mol 5-methyl DNA methylation maintenance Oxidized by TET enzymes
Decitabine C₈H₁₂N₄O₄ 228.21 g/mol 5-aza substitution DNA hypomethylation Degrades in acidic conditions
Gemcitabine C₉H₁₁F₂N₃O₄ 263.20 g/mol 2',2'-difluoro Ribonucleotide reductase inhibition Metabolized intracellularly

Research Findings and Key Insights

  • Synthesis: 5hmdC phosphoramidites are synthesized via cyanoethyl ether protection, achieving >90% yield . Decitabine requires stabilization against hydrolysis using oligodeoxynucleotides for effective delivery .
  • Epigenetic Roles : 5hmdC levels correlate with tumor suppressor gene activation in ovarian and colon cancers . Loss of 5hmdC is linked to MLH1 promoter hypermethylation, reversible by Decitabine .
  • Stability : Acid lability of 2'-deoxy-5-methylisocytidine limits its use, whereas 2'-deoxy-1-methylpseudocytidine offers enhanced robustness .
  • Clinical Relevance : Gemcitabine’s diphosphate form inhibits ribonucleotide reductase at IC₅₀ = 0.3 µM, making it 10× more potent than hydroxyurea .

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